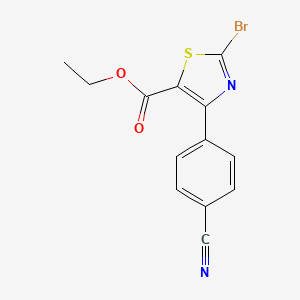

Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate

Description

Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a 4-cyanophenyl substituent at position 4 and an ethyl ester group at position 4. The bromine atom at position 2 enhances reactivity for further functionalization, while the 4-cyanophenyl group introduces strong electron-withdrawing properties, influencing binding interactions in biological systems.

Properties

Molecular Formula |

C13H9BrN2O2S |

|---|---|

Molecular Weight |

337.19 g/mol |

IUPAC Name |

ethyl 2-bromo-4-(4-cyanophenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H9BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)9-5-3-8(7-15)4-6-9/h3-6H,2H2,1H3 |

InChI Key |

XHTCDNQRXDZAAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate typically involves the reaction of 4-(4-cyanophenyl)thiazole-5-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents

Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate has been identified as a significant intermediate in the synthesis of anticancer agents. Studies have demonstrated its efficacy against various cancer cell lines, including HCT-116 and MCF-7, indicating its potential as a therapeutic agent in oncology . The compound's ability to inhibit specific biological pathways associated with cancer proliferation makes it a candidate for further development in cancer therapies.

Antibiotics

In addition to its anticancer properties, this compound is also explored for its role in the development of novel antibiotics. Its structural features allow for modifications that can enhance antibacterial activity, making it a valuable compound in the search for new antimicrobial agents .

Agricultural Chemistry

Agrochemical Formulations

The compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity is crucial, especially in developing sustainable agricultural practices . The incorporation of this compound into formulations can lead to improved efficacy against pests while minimizing environmental impact.

Material Science

Advanced Materials Development

In material science, this compound is applied in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications . Research into the properties of these materials continues to expand their potential uses.

Biochemical Research

Enzyme Interactions and Metabolic Pathways

This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Understanding these interactions is essential for elucidating biological processes and disease mechanisms . The insights gained from such studies can lead to advancements in drug development and therapeutic strategies.

Analytical Chemistry

Standard Reference Material

this compound is also employed as a standard reference material in analytical methods. Its use ensures accurate and reliable results across various chemical analyses, which is critical for maintaining quality control in pharmaceutical and chemical industries .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical | Anticancer agents | Potential therapeutic benefits against cancer |

| Antibiotics | Development of novel antimicrobial agents | |

| Agricultural Chemistry | Agrochemical formulations | Enhances pest control and crop protection |

| Material Science | Advanced materials (polymers, coatings) | Improved durability and environmental resistance |

| Biochemical Research | Study of enzyme interactions | Insights into biological processes |

| Analytical Chemistry | Standard reference material | Ensures accuracy in chemical analyses |

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 4

a) Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0)

- Structure: Methyl group at position 4 instead of 4-cyanophenyl.

- Key Differences: Electronic Effects: Methyl is electron-donating, reducing the thiazole ring’s electrophilicity compared to the electron-withdrawing cyano group. Biological Activity: Likely lower potency in enzyme inhibition due to reduced electron deficiency. Synthetic Utility: Methyl groups are less reactive in cross-coupling reactions compared to aryl cyanides .

b) Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate

- Structure : Bromophenyl and chlorophenyl substituents at positions 4 and 2, respectively.

- Key Differences: Halogen Effects: Bromine and chlorine enhance halogen bonding but lack the strong electron-withdrawing nature of cyano. Applications: Potential for DNA minor groove binding due to planar aromatic systems, differing from the cyano group’s role in polar interactions .

c) Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4)

- Structure : Trifluoromethyl (CF₃) group at position 3.

- Key Differences: Electron-Withdrawing Strength: CF₃ is less electron-withdrawing than cyano (Hammett σ: CF₃ = 0.54, CN = 0.66). Lipophilicity: CF₃ increases logP, enhancing membrane permeability compared to the polar cyano group .

Modifications at Position 2

a) Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate (5d)

- Structure : Ureido group replaces bromine at position 2.

- Key Differences: Reactivity: The ureido group enables hydrogen bonding, enhancing target specificity in enzyme inhibition. Synthetic Pathway: Requires coupling of benzyl isocyanate with an amino-thiazole precursor, differing from bromination strategies .

b) Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate

- Structure : Protected amine at position 2.

- Key Differences :

- Synthetic Flexibility : The tert-butoxycarbonyl (Boc) group allows for controlled deprotection and subsequent functionalization, unlike the bromine’s direct reactivity .

Biological Activity

Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological importance. The presence of the bromine atom and the cyano group enhances its reactivity and potential biological activity. The thiazole nucleus is recognized for various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with lipid biosynthesis in bacterial membranes or inhibition of specific enzymatic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Thiazole derivatives | Antifungal (e.g., against Candida spp.) | |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antibacterial (various strains) |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF7) and others.

- Mechanism of Action : The compound may induce apoptosis in cancer cells via caspase activation and cell cycle arrest. Molecular docking studies suggest that it interacts with specific protein targets involved in cancer progression.

-

Case Studies :

- A study evaluated the compound's efficacy against MCF7 cells using the Sulforhodamine B (SRB) assay, revealing a significant reduction in cell viability at certain concentrations.

- Another research highlighted that modifications to the thiazole ring could enhance its anticancer activity through improved binding affinity to target proteins.

Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, this compound may possess other therapeutic properties:

- Anti-inflammatory : Some thiazole derivatives have shown to reduce inflammation markers in vitro.

- Antidiabetic : Preliminary studies suggest potential activity against diabetes-related pathways.

Research Findings and Molecular Docking Studies

Recent molecular modeling studies have provided insights into how this compound interacts with biological targets. These studies utilize software like Schrodinger to simulate binding interactions with enzymes or receptors involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.